molecular formula C9H9ClF3N3 B15056320 (6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B15056320
M. Wt: 251.63 g/mol
InChI Key: MLVLSPXPQMLGCS-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Amination: The methanamine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole derivatives with oxidized functional groups, while reduction may produce reduced amine derivatives.

Scientific Research Applications

(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (6-Chloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (6-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Uniqueness

(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group at the 6-position of the benzimidazole ring, which significantly influences its biological properties. The molecular formula is C9H8F3N2HClC_9H_8F_3N_2\cdot HCl, and its structure can be represented as follows:

 6 Trifluoromethyl 1H benzo d imidazol 2 yl methanamine hydrochloride\text{ 6 Trifluoromethyl 1H benzo d imidazol 2 yl methanamine hydrochloride}

The biological activity of this compound is attributed to its interaction with various biological targets, including:

  • Sodium Channels : Studies have shown that benzimidazole derivatives can act as inhibitors of sodium channels, which play a crucial role in neuronal excitability and pain signaling pathways .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has shown efficacy against breast cancer cells by disrupting cell cycle progression and promoting cell death through caspase activation .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In animal models, this benzimidazole derivative has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Breast Cancer Study : A study involving the administration of this compound to mice demonstrated a significant reduction in tumor size and weight compared to control groups, highlighting its potential as an effective chemotherapeutic agent .
  • Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of the compound, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these pathogens .

Data Table: Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerHighInduces apoptosis
AntimicrobialModerateInhibits bacterial growth
Anti-inflammatorySignificantReduces inflammation markers

Properties

Molecular Formula

C9H9ClF3N3

Molecular Weight

251.63 g/mol

IUPAC Name

[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H8F3N3.ClH/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6;/h1-3H,4,13H2,(H,14,15);1H

InChI Key

MLVLSPXPQMLGCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN.Cl

Origin of Product

United States

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